Superior 5-HT₂A Functional Efficacy vs. 4-AcO-DMT (Psilacetin) in Human Receptor Assays
In Gq-mediated calcium flux assays at human 5-HT₂A receptors, 4-AcO-MET (4-acetoxy-N-methyl-N-ethyltryptamine) exhibits markedly higher agonist efficacy (Emax = 94.3 ± 1.1% of 5-HT maximal response) compared to its N,N-dimethyl homolog 4-AcO-DMT (Emax = 79.2 ± 0.7% of 5-HT), a 15.1 percentage-point difference, despite very similar functional potencies (EC₅₀: 92.3 nM for 4-AcO-MET vs. 103 nM for 4-AcO-DMT) [1]. This indicates that 4-AcO-MET retains near-full agonist character at 5-HT₂A, whereas 4-AcO-DMT behaves as a distinctly partial agonist at this key target mediating psychedelic activity.
| Evidence Dimension | 5-HT₂A receptor functional efficacy (Emax) and potency (EC₅₀) |
|---|---|
| Target Compound Data | 4-AcO-MET: EC₅₀ = 92.3 nM; Emax = 94.3% of 5-HT response |
| Comparator Or Baseline | 4-AcO-DMT (psilacetin): EC₅₀ = 103 nM; Emax = 79.2% of 5-HT response |
| Quantified Difference | Emax difference: +15.1 percentage points (94.3% vs. 79.2%); EC₅₀ ratio: 1.12-fold (92.3 vs. 103 nM, overlapping confidence) |
| Conditions | Gq-mediated calcium mobilization (FLIPR) in cells expressing human 5-HT₂A receptors; data normalized to 5-HT (100%) and baseline (0%) |
Why This Matters
For researchers designing studies on 5-HT₂A-mediated signaling, 4-AcO-MET provides near-full efficacy comparable to the endogenous ligand, avoiding the ceiling effect limitation of 4-AcO-DMT that may confound dose-response interpretation or limit detectable effect sizes in downstream signaling assays.
- [1] Klein AK, et al. ACS Pharmacol Transl Sci. 2020;4(2):533-542. Table 3: Gq-Mediated Calcium Flux of 4-Substituted Tryptamines at 5-HT2 Receptor Subtypes. View Source
